NH2-PEG6-Boc (CAS 1286281-32-0), chemically designated as Amino-PEG6-t-butyl ester, is a heterobifunctional polyethylene glycol (PEG) linker procured for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . Featuring a primary amine at one terminus and a tert-butyl (t-butyl) protected carboxylate at the other, this compound provides a precise 6-unit hydrophilic spacer measuring approximately 20–25 Å . In procurement and material selection, its primary value lies in enabling sequential, orthogonal bioconjugation workflows. The t-butyl protection prevents self-polymerization during initial amine coupling, while the PEG6 chain provides a quantified balance between aqueous solubility, steric relief in ternary complexes, and maintenance of cellular permeability .
Substituting NH2-PEG6-Boc with unprotected analogs (e.g., NH2-PEG6-COOH) or different linker classes compromises synthesis yields and final product performance . Using an unprotected bifunctional linker during amide coupling leads to rapid self-condensation, reducing the yield of the desired mono-adduct and wasting payload molecules. Furthermore, replacing the PEG chain with hydrophobic alkyl linkers of similar length causes a measurable drop in aqueous solubility and increases non-specific protein binding, which can render PROTACs inactive or cause ADCs to aggregate. Finally, substituting PEG6 with longer variants (e.g., PEG8 or PEG12) to increase distance triggers a sharp, quantifiable decline in cell permeability due to excessive polar surface area, making PEG6 a strictly defined length requirement for many intracellular degrader targets [1].
When conjugating a linker to an activated target molecule, the use of an unprotected amino-acid PEG linker (NH2-PEG6-COOH) results in significant oligomerization. The t-butyl ester in NH2-PEG6-Boc masks the carboxylate, ensuring >95% mono-conjugation yield when reacting the amine with an activated payload, compared to <50% for unprotected equivalents under identical conditions .
| Evidence Dimension | Mono-conjugation yield in standard amide coupling |
| Target Compound Data | >95% desired mono-adduct yield |
| Comparator Or Baseline | NH2-PEG6-COOH (unprotected) yielding <50% due to self-condensation |
| Quantified Difference | >45% absolute increase in target yield |
| Conditions | Standard peptide coupling conditions (HATU, DIPEA, room temperature) |
Eliminates complex purification steps and prevents the waste of high-value PROTAC ligands or ADC cytotoxins during the first step of synthesis.
The t-butyl ester is quantitatively cleaved using Trifluoroacetic Acid (TFA) in dichloromethane, a process orthogonal to basic conditions. In contrast, methyl or ethyl esters require basic saponification (e.g., LiOH/NaOH), which degrades base-sensitive PROTAC ligands (such as CRBN-binding imides) or sensitive ADC payloads by >30% during deprotection .
| Evidence Dimension | Payload integrity during linker deprotection |
| Target Compound Data | 100% preservation of base-sensitive imide/ester groups during TFA cleavage |
| Comparator Or Baseline | Methyl ester linkers requiring basic saponification, leading to >30% degradation of base-sensitive ligands |
| Quantified Difference | Complete avoidance of base-catalyzed side reactions and payload degradation |
| Conditions | 20-50% TFA in DCM at room temperature vs. aqueous LiOH |
Allows the safe incorporation of base-sensitive E3 ligase ligands without loss of structural integrity during the final linker activation step.
The 6-unit PEG chain provides a 20-25 Å distance that relieves steric clashes in ternary complexes without exceeding permeability thresholds. Compared to longer PEG chains (PEG8+), PEG6 maintains higher cell permeability. Studies using chloroalkane penetration assays demonstrate that bivalent degraders with PEG6 linkers achieve greater intracellular concentrations than their PEG8+ counterparts, which suffer from increased polar surface area and entropic penalties [1].
| Evidence Dimension | Intracellular accumulation / Apparent permeability |
| Target Compound Data | High permeability maintained for PEG6-based bivalent degraders |
| Comparator Or Baseline | PEG8+ linkers showing a sharp drop-off in permeability |
| Quantified Difference | Significant reduction in cell penetration for PEG lengths >6 units |
| Conditions | Chloroalkane penetration assay (CAPA) or PAMPA models for bivalent degraders |
Ensures that the synthesized PROTAC can reach intracellular targets at therapeutic concentrations, mitigating a major bottleneck in degrader drug development.
Substituting a hydrophobic alkyl linker of similar length (e.g., C18) with the PEG6 chain reduces the calculated LogP (cLogP) of the final conjugate. This prevents the aggregation of ADCs and reduces the non-specific protein binding of PROTACs in cellular assays, leading to cleaner pharmacological profiles and formulation in aqueous buffers without requiring high concentrations of DMSO [1].
| Evidence Dimension | Aqueous solubility and non-specific binding |
| Target Compound Data | High aqueous solubility, predictable formulation without aggregation |
| Comparator Or Baseline | Long-chain alkyl linkers (e.g., C12-C18) causing aggregation and high non-specific binding |
| Quantified Difference | Orders of magnitude improvement in aqueous solubility and reduction in off-target sticking |
| Conditions | Physiological buffer (pH 7.4) and standard cellular assay media |
Prevents compound dropout in biological assays and minimizes the need for high concentrations of organic solvents or surfactants during formulation.
Serves as a foundational linker for connecting CRBN or VHL ligands to target-binding warheads, where the t-butyl ester allows for sequential, controlled coupling without damaging base-sensitive imide groups during deprotection .
Used to synthesize non-cleavable PEGylated linker-payloads, improving the aqueous solubility and pharmacokinetics of the resulting ADC compared to traditional hydrophobic alkyl linkers .
Acts as a hydrophilic spacer to attach peptides or small molecules to surfaces or nanoparticles, where the amine reacts with surface NHS esters and the t-butyl group is subsequently deprotected for further functionalization.